molecular formula C11H17N3 B7049045 (1S,6R)-N-(1H-imidazol-2-ylmethyl)bicyclo[4.1.0]heptan-2-amine

(1S,6R)-N-(1H-imidazol-2-ylmethyl)bicyclo[4.1.0]heptan-2-amine

Cat. No.: B7049045
M. Wt: 191.27 g/mol
InChI Key: CHDSPSVETYEATA-ZDGBYWQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,6R)-N-(1H-imidazol-2-ylmethyl)bicyclo[410]heptan-2-amine is a complex organic compound featuring a bicyclic heptane structure fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-N-(1H-imidazol-2-ylmethyl)bicyclo[4.1.0]heptan-2-amine typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-N-(1H-imidazol-2-ylmethyl)bicyclo[4.1.0]heptan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce reduced forms of the bicyclic core or the imidazole ring .

Mechanism of Action

The mechanism of action of (1S,6R)-N-(1H-imidazol-2-ylmethyl)bicyclo[4.1.0]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Properties

IUPAC Name

(1S,6R)-N-(1H-imidazol-2-ylmethyl)bicyclo[4.1.0]heptan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-2-8-6-9(8)10(3-1)14-7-11-12-4-5-13-11/h4-5,8-10,14H,1-3,6-7H2,(H,12,13)/t8-,9+,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDSPSVETYEATA-ZDGBYWQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2C(C1)NCC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@H]2C(C1)NCC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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